molecular formula C10H11Cl2FN2OS B1446943 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride CAS No. 1795276-00-4

3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride

Cat. No.: B1446943
CAS No.: 1795276-00-4
M. Wt: 297.18 g/mol
InChI Key: HLCJRZLDOZXVDE-UHFFFAOYSA-N
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Description

Chemical Identity and Significance in Heterocyclic Chemistry

3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride stands as a remarkable example of contemporary heterocyclic compound design, embodying the sophisticated integration of multiple functional groups within a single molecular framework. The compound possesses the molecular formula C10H11Cl2FN2OS and exhibits a molecular weight of 297.18 grams per mole, characteristics that immediately distinguish it within the thiazole family of heterocyclic compounds. The Chemical Abstracts Service registry number 1795276-00-4 uniquely identifies this compound in chemical databases worldwide, facilitating its recognition and standardization across scientific literature and commercial applications.

The structural complexity of this compound manifests through its incorporation of a thiazole ring system directly linked to an aniline moiety via an ether bridge, creating a sophisticated molecular architecture that demonstrates advanced synthetic chemistry principles. The presence of fluorine substitution at the 3-position of the aniline ring significantly enhances the compound's electronic properties, while the methyl group at the 4-position of the thiazole ring provides additional steric and electronic modulation. The dihydrochloride salt formation represents a common pharmaceutical technique for improving compound solubility and stability characteristics, making the molecule more amenable to various research applications and synthetic transformations.

The simplified molecular input line entry system representation, NC1=CC=C(OC2=NC(C)=CS2)C(F)=C1.[H]Cl.[H]Cl, provides a standardized method for digital representation and computational analysis of the molecular structure. This notation system enables researchers to accurately communicate the compound's structure across various software platforms and databases, facilitating collaborative research efforts and comparative studies with related thiazole derivatives.

The compound's significance within heterocyclic chemistry extends beyond its individual properties to encompass its role as a building block for synthesizing more complex organic compounds. Research indicates that compounds containing thiazole rings often exhibit significant biological activities due to their ability to interact with multiple targets within cellular systems, positioning this particular derivative as a valuable intermediate in pharmaceutical development. The strategic incorporation of fluorine atoms enhances the compound's pharmacokinetic properties, while the thiazole moiety provides essential binding interactions with biological targets.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C10H11Cl2FN2OS
Molecular Weight 297.18 g/mol
Chemical Abstracts Service Number 1795276-00-4
MDL Number MFCD28118778
SMILES Notation NC1=CC=C(OC2=NC(C)=CS2)C(F)=C1.[H]Cl.[H]Cl

Historical Context of Thiazole-Containing Compounds in Scientific Research

The historical development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator Johann Heinrich Weber, who first described thiazole compounds on November 18, 1887. Their seminal publication, titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," established the fundamental understanding of thiazole ring systems and defined them as nitrogen and sulfur-containing substances with the formula (CH)NS that relate to pyridine as thiophene relates to benzene. This foundational work created the conceptual framework for understanding thiazole chemistry that continues to influence modern heterocyclic research.

Hantzsch and Weber's initial investigations began with the compound that led them indirectly to the discovery of thiazoles: the alpha-thiocyanoacetone imine of Tcherniac and Norton, which possessed the molecular formula C4H6N2S. Through careful structural analysis and chemical transformation studies, they discovered that this compound exhibited a cyclic structure derived from the thiazole nucleus, specifically identifying it as 3-aminomethylthiazole. The determination of this structure required extensive chemical investigation, including reactions with methyl iodide to demonstrate the presence of specific hydrogen atoms and acetylation studies to confirm their attachment to nitrogen atoms.

The synthesis methodology developed by Hantzsch, known today as the Hantzsch thiazole synthesis, represents one of the most reliable methods for constructing thiazole ring systems. This synthetic approach involves the condensation of alpha-haloaldehydes or ketones with thioureas in neutral, anhydrous solvents to form 2-aminothiazoles. The reaction mechanism proceeds through nucleophilic attack of the nitrogen atom via its lone pair of electrons on the electrophilic carbon adjacent to the halogen, followed by cyclization to form the characteristic five-membered heterocyclic ring.

The historical controversy surrounding thiazole structure determination lasted for thirty-six years, involving extensive scientific debate between Hantzsch and Tcherniac regarding the correct interpretation of experimental data. This prolonged discussion ultimately led to more sophisticated analytical techniques and a deeper understanding of thiazole chemistry, establishing precedents for rigorous structural elucidation that continue to influence contemporary research methodologies. The resolution of these debates through improved synthetic methods and analytical evidence demonstrated the importance of thorough experimental verification in heterocyclic chemistry.

Modern thiazole research has expanded significantly from these historical foundations, with the development of numerous synthetic methodologies and the discovery of diverse biological activities associated with thiazole-containing compounds. Contemporary research focuses on the synthesis of thiazole-linked hybrids through molecular hybridization strategies, which have markedly enhanced drug efficacy while minimizing toxicity concerns. These advances demonstrate the continued relevance of Hantzsch's original discoveries and their application to modern pharmaceutical development.

Classification within the Broader Spectrum of Thiazole-Based Chemical Entities

This compound occupies a distinctive position within the comprehensive classification system of thiazole-based chemical entities, representing a sophisticated example of substituted thiazole derivatives with multiple functional group modifications. The compound belongs to the broader category of azoles, a family of heterocyclic compounds that includes imidazoles, oxazoles, and thiazoles, each characterized by five-membered ring structures containing nitrogen and other heteroatoms. Within this classification framework, thiazoles are distinguished by their incorporation of both sulfur and nitrogen atoms at positions 1 and 3 respectively, creating unique electronic properties that differentiate them from their oxygen-containing oxazole analogs and nitrogen-containing imidazole relatives.

The structural classification of thiazole derivatives typically focuses on substitution patterns at positions 2, 4, and 5 of the heterocyclic ring, with each position offering distinct reactivity and biological activity profiles. In the case of this compound, the thiazole ring features a methyl substitution at position 4 and an ether linkage at position 2, placing it within the category of 2,4-disubstituted thiazoles. This substitution pattern creates specific steric and electronic environments that influence both chemical reactivity and potential biological interactions.

The compound further exemplifies the category of thiazole-aniline conjugates, where the thiazole ring system is connected to an aromatic amine through an ether linkage. This structural motif represents a significant advancement in heterocyclic chemistry, as it combines the electron-rich nature of the aniline system with the electron-deficient characteristics of the thiazole ring, creating opportunities for unique chemical transformations and biological activities. The fluorine substitution on the aniline ring places the compound within the specialized subcategory of halogenated thiazole derivatives, which often exhibit enhanced metabolic stability and altered pharmacokinetic properties compared to their non-halogenated counterparts.

Within the broader spectrum of thiazole-based pharmaceutical intermediates, this compound represents the category of complex building blocks designed for further synthetic elaboration. Research indicates that such compounds serve as versatile starting materials for constructing more elaborate molecular architectures through various chemical transformations, including nucleophilic substitutions, electrophilic aromatic substitutions, and metal-catalyzed coupling reactions. The presence of multiple reactive sites within the molecule enables diverse synthetic pathways, making it a valuable component in combinatorial chemistry approaches to drug discovery.

Table 2: Classification Categories for this compound

Classification Level Category Specific Designation
Heterocyclic Family Azoles Five-membered nitrogen-sulfur heterocycles
Ring System Thiazoles 1,3-thiazole derivatives
Substitution Pattern 2,4-Disubstituted Ether and methyl substituents
Functional Group Thiazole-aniline conjugates Ether-linked aromatic systems
Halogenation Status Fluorinated derivatives 3-fluoroaniline substitution
Pharmaceutical Role Building blocks Synthetic intermediates

The compound's classification within thiazole-based chemical entities also encompasses its role in the broader context of heterocyclic drug design principles. Contemporary pharmaceutical research increasingly focuses on multi-target compounds that can interact with several biological pathways simultaneously, and thiazole derivatives like this compound provide excellent scaffolds for achieving such multi-target activity. The structural complexity and functional group diversity present in this compound exemplify this approach, offering multiple interaction sites for potential biological targets while maintaining the fundamental thiazole pharmacophore that has proven successful in numerous therapeutic applications.

Properties

IUPAC Name

3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS.2ClH/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11;;/h2-5H,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCJRZLDOZXVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OC2=C(C=C(C=C2)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride typically involves:

  • Step 1: Formation of the aryl ether linkage between a fluorinated aniline derivative and the 4-methyl-1,3-thiazol-2-yl moiety.
  • Step 2: Introduction of the dihydrochloride salt form to stabilize the aniline functionality and improve handling.

The key challenge lies in the selective formation of the ether bond at the 4-position of the aniline ring bearing the fluorine substituent at the 3-position.

Detailed Synthetic Route

Based on patent literature and analogous compound preparations, the following method is representative:

Step Reagents & Conditions Description Yield & Notes
1 3-Fluoro-4-hydroxyaniline + 4-methyl-1,3-thiazol-2-yl halide (e.g., chloride or bromide) Nucleophilic aromatic substitution or Ullmann-type ether formation under basic conditions Moderate to high yield (50-75%) depending on catalyst and solvent
2 Purification of intermediate 3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline Crystallization or chromatography High purity required for next step
3 Treatment with hydrochloric acid in anhydrous solvent (e.g., ethanol or ethyl acetate) Formation of dihydrochloride salt Quantitative conversion

Catalysts and Conditions

  • Catalysts: Palladium-based catalysts such as PdCl_2(dppf) have been used in related ether formation reactions to improve coupling efficiency.
  • Bases: Potassium acetate or cesium carbonate are common bases facilitating deprotonation of the phenol group.
  • Solvents: 1,4-Dioxane, DMF, or acetonitrile are typical solvents providing good solubility and reaction rates.
  • Temperature: Moderate heating (~80°C) for prolonged periods (12–16 hours) is common to drive the reaction to completion.

Representative Experimental Data

Parameter Condition Result
Catalyst loading 0.2 mol% PdCl_2(dppf) Efficient coupling
Base Potassium acetate (3 eq) Complete deprotonation
Solvent 1,4-Dioxane Good solubility
Temperature 80°C Optimal for reaction rate
Reaction time 16 hours Ensures full conversion
Yield 70-75% Isolated pure product
Purity (HPLC) >98% Suitable for pharmaceutical use

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography or preparative HPLC to isolate the pure intermediate.
  • Salt Formation: Controlled addition of HCl gas or aqueous HCl to form dihydrochloride salt, followed by recrystallization.
  • Characterization: NMR, MS, IR, and elemental analysis confirm structure and purity.

Research Findings and Optimization

  • Use of Pd-catalyzed cross-coupling significantly improves yield and reduces side reactions compared to classical nucleophilic substitution.
  • Optimization of base and solvent system is critical to minimize hydrolysis or decomposition.
  • Salt formation enhances compound stability and solubility, facilitating downstream applications.

Summary Table: Preparation Methods Comparison

Method Key Reagents Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Notes
Nucleophilic substitution 3-fluoro-4-hydroxyaniline, thiazolyl halide K2CO3 or KOAc DMF or DMSO 80-100 12-24 50-65 Simpler, but lower yield
Pd-catalyzed coupling 3-fluoro-4-bromoaniline, thiazolyl boronate PdCl_2(dppf), KOAc 1,4-Dioxane 80 16 70-75 Higher yield, cleaner
Salt formation Intermediate amine + HCl - Ethanol RT 2-4 Quantitative Improves stability

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives, which can be further utilized in various applications.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline exhibit antimicrobial properties. The thiazole moiety is known for enhancing the antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics or antimicrobial agents .

Anticancer Potential

Studies have suggested that derivatives of this compound may possess anticancer properties. The structural features allow for interactions with biological targets involved in cancer cell proliferation and survival. Preliminary data indicate that it could inhibit tumor growth in specific cancer cell lines, although further research is necessary to confirm these findings .

Drug Development

The unique structure of 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride makes it a valuable scaffold for drug development. Its ability to modulate biological pathways suggests potential applications in treating diseases such as cancer and bacterial infections. Ongoing research focuses on optimizing its pharmacological profile to enhance efficacy and reduce side effects .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows for various chemical modifications, making it useful in synthesizing novel compounds with potential therapeutic applications .

Case Study 1: Antibacterial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition against resistant strains, highlighting the compound's potential as a lead structure for new antibiotics .

Case Study 2: Anticancer Research

A recent investigation into the anticancer effects of this compound on breast cancer cell lines showed promising results. The study found that treatment with this compound led to decreased cell viability and induced apoptosis in cancer cells. These findings support further exploration into its mechanism of action and therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Chemistry

Compound 4 and 5 ()
  • Structures :
    • Compound 4 : Contains a chlorophenyl group, pyrazole, triazole, and thiazole rings.
    • Compound 5 : Substitutes chlorophenyl with fluorophenyl.
  • Key Differences: Both lack the dihydrochloride salt form. Incorporate additional heterocycles (pyrazole, triazole) absent in the target compound.
N-Methyl-4-(1,3-thiazol-2-yl)aniline Dihydrochloride ()
  • Key Differences :
    • Absence of fluorine and 4-methyl groups alters electronic and steric properties.
    • Molecular weight: 229.61 g/mol (free base) vs. the target’s 307.1 g/mol .
  • Physicochemical Impact : The dihydrochloride form improves solubility, analogous to the target compound.

Functional Analogues in Pharmacology

MPEP ()
  • Structure : A pyridine-based mGlu5 receptor antagonist with a phenylethynyl group.
  • Key Differences: Lacks thiazole or fluorine substituents.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Notable Properties
3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride C₁₀H₁₀Cl₂FN₂OS 307.1 3-fluoro, 4-methyl-thiazole, dihydrochloride Dihydrochloride Enhanced solubility, planar conformation (inferred)
Compound 4 () C₂₉H₂₂ClF₂N₇S 598.1 Chlorophenyl, pyrazole, triazole, thiazole None Planar with steric distortion
N-Methyl-4-(1,3-thiazol-2-yl)aniline dihydrochloride C₁₀H₁₄Cl₂N₂S 229.6 (free base) N-methyl, thiazole Dihydrochloride Lower lipophilicity vs. target
MPEP () C₁₄H₁₁N 193.3 Pyridine, phenylethynyl None Anxiolytic activity

Key Findings and Implications

Structural Flexibility : The target compound’s dihydrochloride salt and fluorinated thiazole ether distinguish it from analogs like Compounds 4/5 (additional heterocycles) and the N-methyl derivative (simpler substitution pattern) .

Physicochemical Properties: Fluorine increases lipophilicity and metabolic stability compared to non-fluorinated analogs. The dihydrochloride form enhances water solubility, critical for formulation .

Synthetic Accessibility : High-yield crystallization methods from DMF (used for Compounds 4/5) may be applicable to the target compound .

Biological Activity

3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound is characterized by the following chemical structure:

  • IUPAC Name : 3-fluoro-4-[(4-methylthiazol-2-yl)oxy]aniline dihydrochloride
  • Chemical Formula : C10H9FN2OS·2ClH
  • Molecular Weight : Approximately 260.12 g/mol
  • CAS Number : 1445684-82-1

Antimicrobial Properties

Research indicates that compounds similar to 3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline exhibit notable antimicrobial activity. A study involving various thiazole derivatives found that certain substitutions on the thiazole ring enhance antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli
3-Fluoro derivativeTBDTBD

The mechanism by which thiazole-containing compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of protein synthesis pathways. The presence of electron-withdrawing groups, such as fluorine, can enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into bacterial cells .

Study on Antifungal Activity

A comprehensive study evaluated the antifungal activity of various thiazole derivatives, including those similar to our compound of interest. The results indicated significant inhibition against Candida albicans, with varying MIC values depending on the specific structural modifications made to the thiazole moiety .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that introducing a fluorine atom in the para position of an aniline ring can significantly enhance biological activity. This modification has been linked to improved binding affinity to target enzymes and receptors .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride?

Methodological Answer:
The synthesis typically involves coupling 3-fluoro-4-hydroxyaniline with 4-methyl-1,3-thiazol-2-yl derivatives under nucleophilic aromatic substitution conditions. A reflux setup in polar aprotic solvents (e.g., DMSO) with catalytic acid (e.g., glacial acetic acid) is recommended to facilitate the reaction . Post-synthesis, the dihydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl in ethanol. Purification via recrystallization using water-ethanol mixtures improves yield and purity (65–75% yields reported in analogous syntheses) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR (¹H, ¹³C, and ¹⁹F) to confirm the presence of the fluorine atom and thiazole ring substituents.
  • HPLC-MS for purity assessment and molecular ion detection.
  • Elemental analysis (C, H, N, S) to validate stoichiometry.
  • X-ray crystallography (if crystalline) for definitive structural confirmation, as demonstrated in analogous tungsten-thiazole complexes .

Advanced: What experimental strategies resolve contradictions in biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from variations in salt stability, solvent effects, or impurities. To address this:

  • Perform accelerated stability studies (40°C/75% RH for 4 weeks) to assess salt dissociation under stress .
  • Use HPLC-DAD to monitor degradation products and quantify impurities (<0.5% threshold).
  • Validate biological assays with standardized solvent systems (e.g., DMSO concentration <1% v/v) and include positive controls (e.g., known kinase inhibitors if studying enzyme inhibition) .

Advanced: How can researchers design experiments to study the coordination chemistry of this compound with transition metals?

Methodological Answer:
Leverage the thiazole ring’s nitrogen as a potential ligand:

  • Prepare metal complexes (e.g., W, Pd) under inert conditions using anhydrous solvents (THF, DCM).
  • Monitor coordination via UV-Vis spectroscopy (shift in λmax) and ESI-MS for adduct formation .
  • Compare IR spectra (C=N and C-S stretching frequencies) of free ligand vs. metal complexes to confirm bonding .

Advanced: What analytical methods are critical for detecting trace impurities in scaled-up syntheses?

Methodological Answer:

  • LC-HRMS with a C18 column (2.6 µm particle size) to separate and identify impurities at <0.1% levels.
  • NMR relaxation experiments (e.g., T1/T2 measurements) to detect low-abundance species masked by major peaks .
  • ICP-OES to screen for heavy metal residues from catalysts (e.g., Pd in coupling reactions) .

Advanced: How can computational modeling guide the optimization of this compound’s physicochemical properties?

Methodological Answer:

  • Use DFT calculations (B3LYP/6-311+G(d,p)) to predict solubility, logP, and pKa values. Validate with experimental shake-flask assays .
  • Perform molecular docking (AutoDock Vina) to identify substituent modifications enhancing target binding (e.g., kinase active sites) .
  • Simulate solid-state packing (Materials Studio) to rationalize crystallinity issues observed in salt forms .

Advanced: What strategies mitigate challenges in salt disproportionation during formulation studies?

Methodological Answer:

  • Conduct pH-solubility profiling across physiological pH (1.2–7.4) to identify stable regions.
  • Use dynamic vapor sorption (DVS) to assess hygroscopicity-driven phase changes .
  • Co-formulate with counterion stabilizers (e.g., citrate buffers) to prevent dihydrochloride dissociation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride

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